molecular formula C7H12ClF2NO2 B1475402 3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride CAS No. 1892495-12-3

3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride

Cat. No. B1475402
M. Wt: 215.62 g/mol
InChI Key: QDSSOGMBZLUPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride is a chemical compound with the formula C7H12ClF2NO2 and a molecular weight of 215.63 . It is available for bulk manufacturing, sourcing, and procurement .


Molecular Structure Analysis

The molecular structure of 3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride consists of 7 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The molecular weight of 3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride is 215.63 . Further physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Organic Synthesis

  • Summary of the Application: “3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride” is a chemical compound used as a building block in organic synthesis . It’s used in the production of various other compounds and can be custom synthesized for research purposes .
  • Results or Outcomes: The outcomes of using this compound in organic synthesis would also depend on the specific reactions being carried out. It’s used as a building block, so it would contribute to the formation of the desired end product .

I also found a related compound, “4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride”, which has been studied for its potential role in drug development. However, the specific applications and results were not detailed in the source.

Additionally, indole derivatives, which may be synthesized using similar compounds, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

properties

IUPAC Name

3-(3,3-difluoropyrrolidin-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2.ClH/c8-7(9)2-4-10(5-7)3-1-6(11)12;/h1-5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSSOGMBZLUPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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